

# Application Notes: Disodium Citrate in Cell Culture Media Formulation

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## Compound of Interest

Compound Name: Disodium citrate

Cat. No.: B093818

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## Introduction

**Disodium citrate**, the sodium salt of citric acid, is a versatile and critical component in modern cell culture media formulations.[1] While historically introduced into media as a contaminant from serum anticoagulants, its deliberate inclusion in serum-free and chemically defined media has been driven by its multifaceted roles in promoting cell growth, enhancing protein production, and maintaining a stable culture environment.[2] These notes provide a detailed overview of the applications and mechanisms of **disodium citrate** in cell culture.

## Mechanism of Action

**Disodium citrate**'s benefits in cell culture stem from several key biochemical properties:

- **Chelating Agent:** Citrate is an effective chelating agent for divalent and trivalent cations.[2] This is particularly important for managing the solubility and delivery of essential metal ions like iron ( $\text{Fe}^{3+}$ ) in serum-free media, preventing their precipitation and ensuring their bioavailability for cellular processes.[2][3] It also chelates calcium ( $\text{Ca}^{2+}$ ), a property that is utilized for its anticoagulant effects but can also influence calcium-dependent cellular processes like cell adhesion.[3][4]
- **Metabolic Intermediate:** As a central molecule in the tricarboxylic acid (TCA) or Krebs cycle, citrate is fundamental to cellular energy metabolism.[3][5] It can be transported into the

cytoplasm and cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate.[5][6] Acetyl-CoA is a vital precursor for the biosynthesis of fatty acids and cholesterol, while oxaloacetate can be used in various anabolic pathways.[5][7]

- **pH Buffering:** Solutions containing citrate can act as a buffer, helping to maintain a stable pH in the culture medium, which is crucial for optimal cell growth and viability.[3][8]
- **Anticoagulant:** By chelating calcium ions, citrate prevents the activation of the coagulation cascade, making it an effective anticoagulant for the collection of whole blood and the isolation of primary cells from tissues.[4][8][9][10]

## Key Applications in Cell Culture

- **Enhancement of Recombinant Protein Production:** In Chinese Hamster Ovary (CHO) cells, the combination of iron and citrate has been shown to significantly enhance monoclonal antibody (mAb) production by 30-40% without compromising product quality.[3][11] This enhancement is attributed to an increase in cellular ATP levels by approximately 30% and the upregulation of proteins involved in ribosome formation and protein folding.[3][11]
- **Iron Management in Serum-Free Media:** In the absence of serum proteins like transferrin, maintaining iron solubility and availability is a challenge. Citrate is widely used as a chelator to keep iron in solution and facilitate its uptake by cells in chemically defined media.[2][12]
- **Modulation of Cellular Metabolism:** The addition of citrate to culture media can directly influence cellular bioenergetics. By providing a readily available source for the TCA cycle and biosynthetic precursors, it can boost cellular energy content and support robust cell growth.[3][11]
- **Primary Cell Isolation and Spheroid Dissociation:** Its anticoagulant properties are valuable when isolating cells from blood or tissues where clotting can be an issue.[4][9] Additionally, citrate solutions are used to gently dissociate 3D cell spheroids by chelating the calcium ions necessary for cell-cell adhesion.[13]

## Quantitative Data Summary

Parameter	Cell Type	Condition	Observation	Reference
Optimal Concentration for mAb Production	CHO Cells	Animal protein-free, chemically defined medium	0.125 - 1 mM	[3][11]
mAb Productivity Enhancement	CHO Cells	Supplementation with iron and citrate	30-40% increase in mAb production	[3][11]
Cellular ATP Levels	CHO Cells	Supplementation with sodium citrate	~30% increase	[3][11]
Cytotoxic Concentration	Various	High concentrations in media	>10 mM can be cytotoxic, though this is cell-type dependent.[3] For HepG2 cells, the IC50 was found to be approximately 12.65 mM.[14] For AGS cells, concentrations >3.125 mM were inhibitory.[15]	[3]

## Experimental Protocols

### Protocol 1: Preparation of a 100 mM Sterile Disodium Citrate Stock Solution

Materials:

- **Disodium citrate** (Cell culture grade, e.g., Sigma-Aldrich S4641)
- Nuclease-free water (Cell culture grade)

- Sterile 50 mL conical tube
- 0.22  $\mu$ m sterile syringe filter
- Sterile syringe
- Sterile storage bottles

#### Procedure:

- Weigh out the appropriate amount of **disodium citrate** powder to make a 100 mM solution. For disodium hydrogen citrate sesquihydrate (M.W. 263.11 g/mol ), this would be 2.6311 g for 100 mL.
- In a sterile 50 mL conical tube, dissolve the powder in approximately 40 mL of nuclease-free water.
- Gently vortex until the powder is completely dissolved.
- Adjust the final volume to 50 mL with nuclease-free water.
- Sterilize the solution by passing it through a 0.22  $\mu$ m syringe filter into a sterile storage bottle.
- Label the bottle with the name of the solution, concentration, and date of preparation.
- Store the stock solution at 4°C for up to 6 months.

## Protocol 2: Supplementation of Cell Culture Media

#### Procedure:

- Thaw the 100 mM sterile **disodium citrate** stock solution if stored frozen.
- Warm the basal cell culture medium to 37°C.
- Under sterile conditions in a laminar flow hood, add the required volume of the stock solution to the basal medium to achieve the desired final concentration. For example, to make 500

mL of medium with a final **disodium citrate** concentration of 1 mM, add 5 mL of the 100 mM stock solution.

- Gently swirl the medium to ensure thorough mixing.
- The supplemented medium is now ready for use.

## Protocol 3: Evaluation of Disodium Citrate on Cell Viability using MTT Assay

Materials:

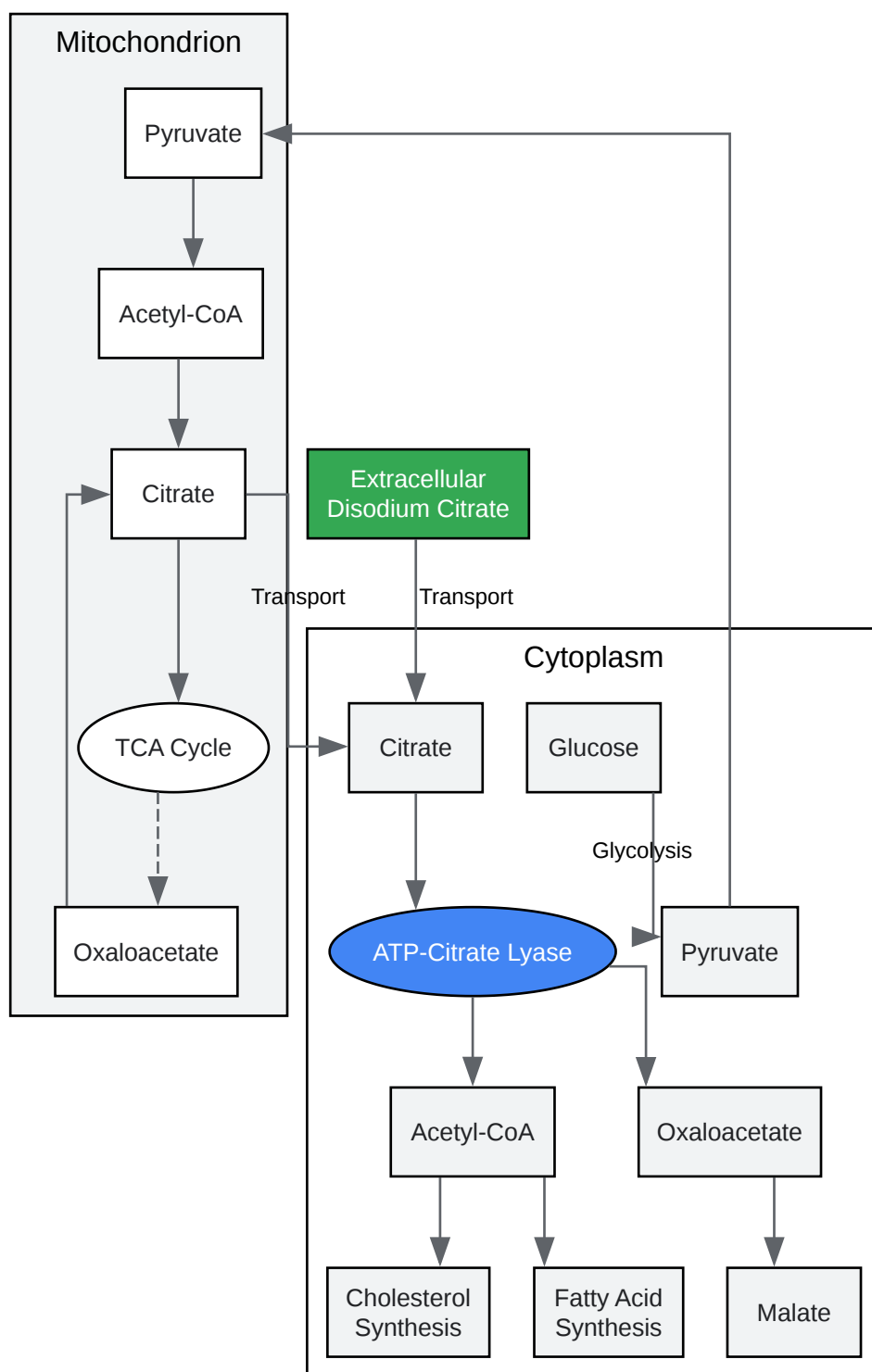
- Cells of interest (e.g., CHO, HepG2)
- Complete cell culture medium
- **Disodium citrate**-supplemented medium at various concentrations
- 96-well flat-bottom cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Plate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium and incubate overnight at 37°C, 5% CO<sub>2</sub>.
- The next day, remove the medium and replace it with 100  $\mu$ L of medium containing different concentrations of **disodium citrate** (e.g., 0, 0.1, 0.5, 1, 5, 10 mM). Include a "no-cell" control with medium only.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

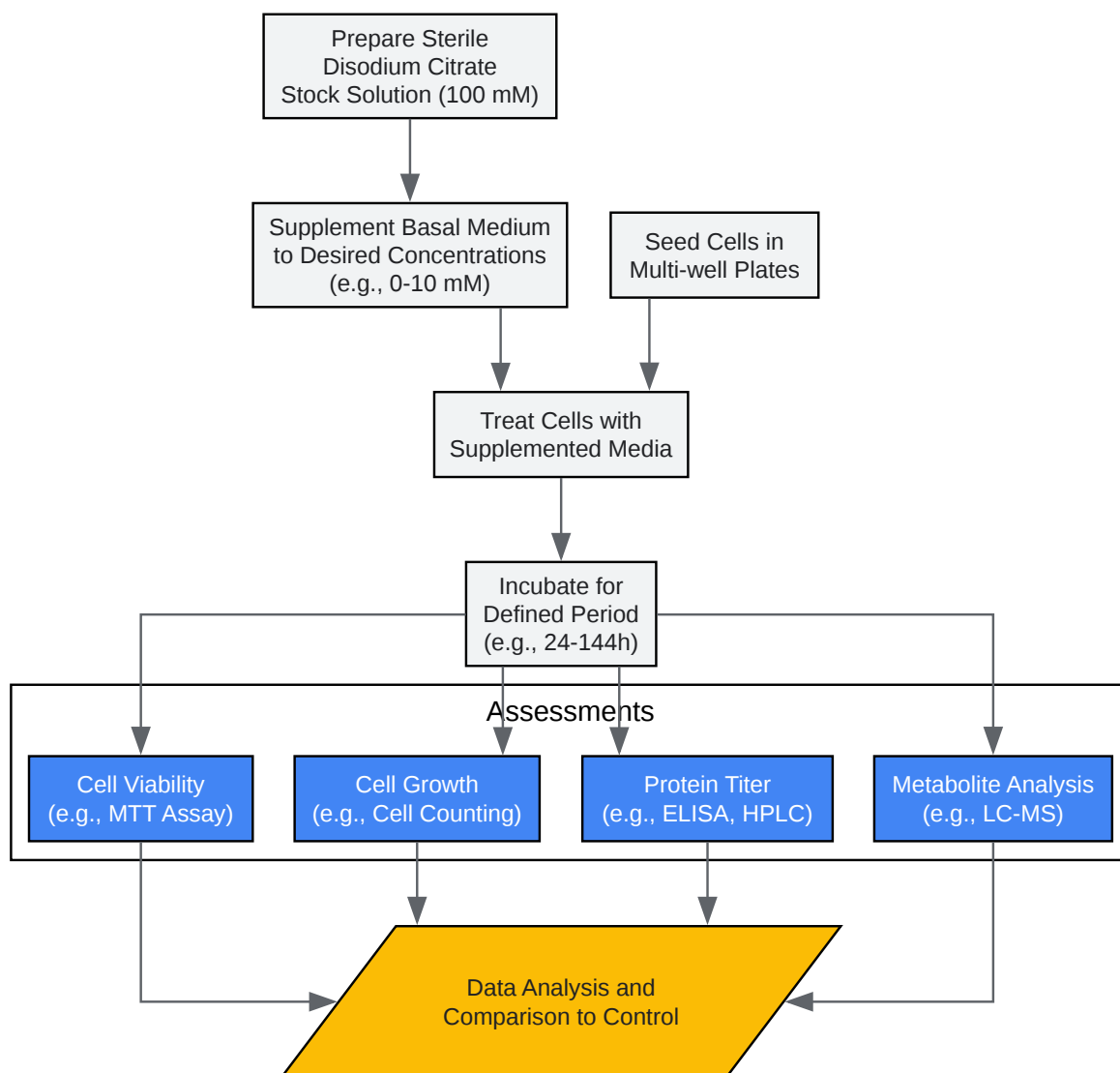
- At the end of the incubation, add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.
- After the incubation, add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the untreated control.

## Visualizations



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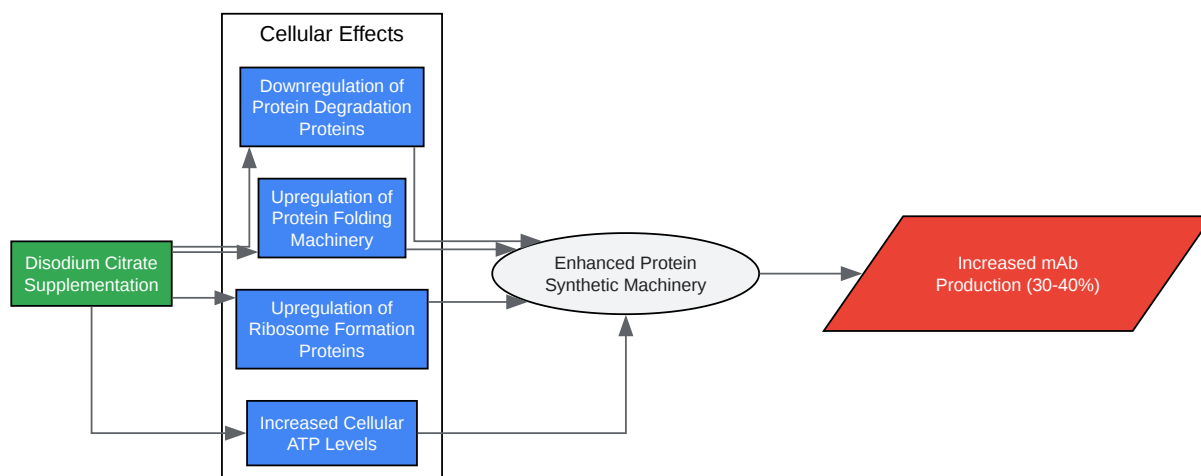
Caption: Central role of citrate in cellular metabolism.



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Caption: Experimental workflow for evaluating **disodium citrate**.





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Caption: Mechanism of mAb production enhancement by citrate.

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